

In Vitro Pharmacodynamics of IDH-C227: A Technical Guide

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Compound of Interest

Compound Name: IDH-C227

Cat. No.: B15575467

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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are significant oncogenic drivers in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α -ketoglutarate (α -KG)-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular differentiation that contributes to tumorigenesis.[2] **IDH-C227** is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme, offering a promising therapeutic strategy for cancers harboring these mutations.[1] This guide provides an in-depth overview of the in vitro pharmacodynamics of **IDH-C227**, detailing its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

IDH-C227 selectively binds to and inhibits the neomorphic activity of mutant IDH1, particularly the R132H and R132C variants.[1][2] By blocking the enzymatic conversion of α -KG to 2-HG, **IDH-C227** effectively reduces the intracellular concentration of this oncometabolite.[2] The reduction in 2-HG levels is hypothesized to restore the function of α -KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, thereby reversing the hypermethylation phenotype and promoting cellular differentiation.[3][4][5]

Data Presentation: Quantitative Analysis of IDH-C227 Activity

The inhibitory potency of **IDH-C227** has been characterized through various in vitro biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against different IDH1 variants.

Table 1: Biochemical Inhibition of IDH1 Activity

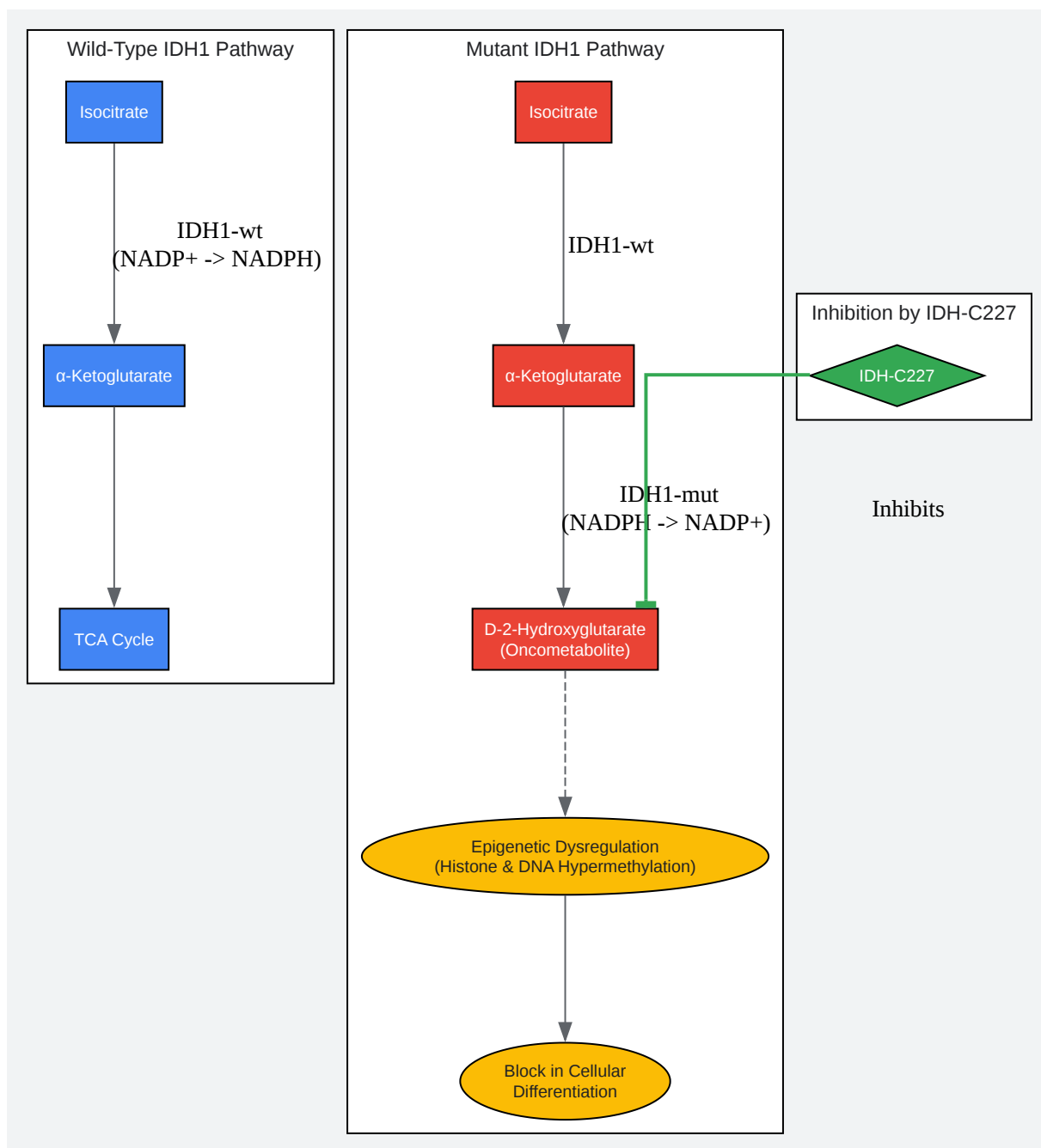
Target	Assay Type	Parameter	Value (μM)
IDH1 R132H	Enzymatic (NADPH consumption)	IC50	< 0.1

Table 2: Cellular Inhibition of 2-HG Production

Cell Line	IDH1 Mutation	Parameter	Value (μM)
HT1080	R132C	IC50	< 0.1
U87MG (engineered)	R132H	IC50	0.25

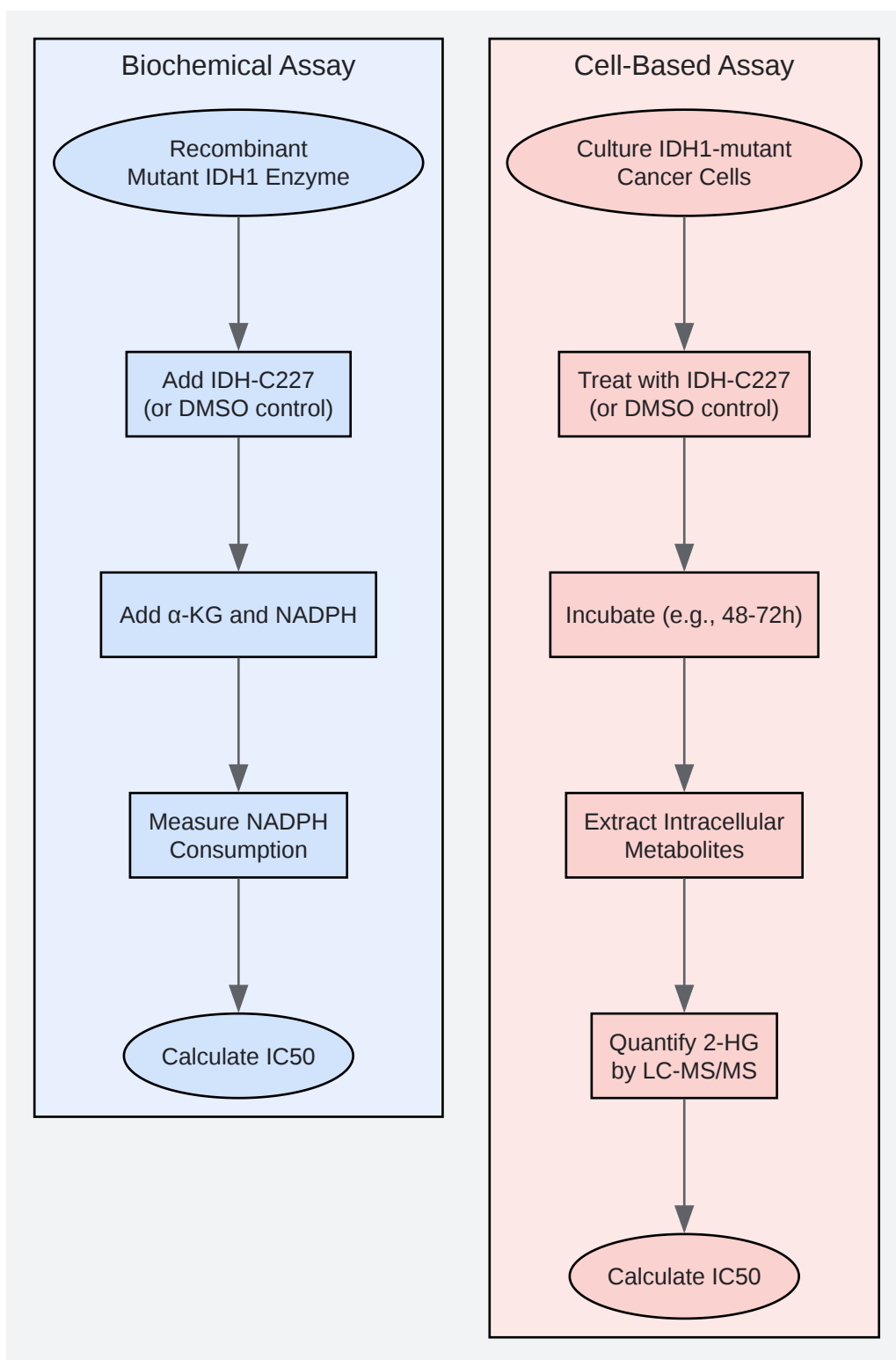
Signaling Pathways and Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway affected by mutant IDH1 and the mechanism of action of **IDH-C227**, as well as typical experimental workflows.



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Mutant IDH1 Signaling Pathway and Inhibition by **IDH-C227**



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